(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide
Description
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide (CAS: 1354002-42-8) is a chiral amide compound with the molecular formula C₁₉H₂₉N₃O and a molar mass of 315.45 g/mol . It features a cyclohexyl backbone substituted at the 4-position with a benzyl-cyclopropyl-amino group and an (S)-configured 2-aminopropionamide moiety. Its structural complexity, including the strained cyclopropyl ring and stereospecific configuration, suggests unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)/t14-,16?,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWDFDVFDZMQR-OOHWJJMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the cyclopropyl and cyclohexyl intermediates, followed by their coupling with the benzyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups in the compound’s structure can participate in nucleophilic substitution reactions. These reactions typically involve the displacement of a leaving group (e.g., halides, tosylates) by the amine. For example:
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Mechanism : The lone pair on the nitrogen attacks an electrophilic carbon, forming a transition state before bond cleavage.
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Conditions : Often performed in inert solvents like DMF or THF under mild temperatures (0–50°C) .
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Applications : Synthesis of derivatives with modified functional groups for enhanced bioactivity.
Hydrogenation of Imines/Enamines
The compound’s synthesis or functionalization may involve hydrogenation of unsaturated precursors (e.g., imines, enamines). Recent advances in enantioselective hydrogenation using iridium catalysts are particularly relevant:
| Catalyst | Ligand | Conditions | Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium (Ir) | (S,S)-f-Binaphane | 1 bar H₂, mild temperatures | Up to 94% ee |
| Iridium (Ir) | MaxPHOX | High catalytic activity (S/C 5000) | Up to 99% ee |
| Palladium (Pd) | Quinox-P* | 1 bar H₂, THF solvent | Up to 99% ee |
These methods enable precise control over stereochemistry, ensuring the desired (S)-configuration .
Peptide Coupling Reactions
The propionamide moiety and cyclohexyl amino group suggest the compound’s utility in peptide chemistry. Key coupling strategies include:
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HBTU-mediated coupling : Activates carboxyl groups for amide bond formation.
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Mechanistic Insights :
Reactivity of Functional Groups
The compound’s structural complexity enables multi-step transformations:
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Cyclopropyl group : Stable under most conditions but may undergo ring-opening under extreme acidity or strain.
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Amino groups : Act as nucleophiles or bases, enabling derivatization (e.g., acetylation, alkylation).
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Propionamide : Hydrolyzable under acidic/basic conditions to regenerate the carboxylic acid.
Comparison of Reaction Efficiencies
| Reaction Type | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution | Simple conditions, high yields | Limited functional group scope |
| Enantioselective hydrogenation | High stereopurity, mild conditions | Requires specialized catalysts |
| Peptide coupling | Versatile for bioconjugation | Multi-step purification needed |
Experimental Considerations
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity is primarily attributed to its amine and carbonyl functional groups, allowing it to participate in nucleophilic substitution and condensation reactions. This makes it an essential building block in organic synthesis.
Biology
The compound has been investigated for its biological activities, particularly its interactions with enzymes and receptors. Preliminary studies indicate that it may modulate various biological pathways, influencing cellular processes such as enzyme inhibition and receptor binding. This suggests potential therapeutic applications in conditions where these pathways are dysregulated.
Medicine
Research into the medicinal properties of this compound is ongoing. It is being explored for its potential role in drug development for treating various diseases, including neurodegenerative disorders and cancer. The compound's ability to bind to specific receptors involved in neurotransmission may impact mood and cognitive functions, making it a candidate for further pharmacological studies .
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer proliferation. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Case Study 2: Receptor Interaction
Another study focused on the interaction of this compound with neurotransmitter receptors revealed its potential to modulate signaling pathways linked to mood regulation. This research highlights its promise as a candidate for treating mood disorders .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Comparative Findings
a. Structural Variations and Bioactivity
- Cyclopropyl vs.
- Positional Isomerism : Substitution at the 4-position of the cyclohexyl ring (target) versus the 2-position (CAS 1354032-75-9) likely alters spatial orientation in binding pockets, affecting receptor affinity .
- Chirality : The (S)-configuration in the target compound and its analogs (e.g., CAS 153117-08-9) is critical for enantioselective interactions, as seen in many bioactive molecules .
b. Physicochemical Properties
- Molecular Weight : The target compound (315.45 g/mol) is heavier than analogs like CAS 153117-08-9 (266.34 g/mol), which may influence membrane permeability and bioavailability .
- Solubility : The 4-methoxy-benzyl group in CAS 153117-08-9 improves aqueous solubility compared to the hydrophobic benzyl-cyclopropyl group in the target compound .
Biological Activity
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 343.5 g/mol. Its structure includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H33N3O |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 2-amino-N-[4-(benzyl(cyclopropyl)amino)cyclohexyl]-3-methylbutanamide |
| InChI | InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction processes.
Research indicates that the structural features of this compound facilitate its interaction with biological macromolecules, leading to potential therapeutic effects.
Pharmacological Potential
- Antidepressant Effects : Compounds similar to this compound have shown promise in treating depression by modulating neurotransmitter levels.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Activity : Similar compounds have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds found that they inhibited the growth of various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Study 2: Neurotransmitter Modulation
Research on related compounds revealed their ability to interact with serotonin receptors, suggesting potential use in treating mood disorders. These interactions may enhance serotonin levels in the synaptic cleft, improving mood and emotional regulation .
Study 3: Anti-inflammatory Mechanisms
In vivo studies demonstrated that compounds with similar structures could reduce inflammation markers in animal models of arthritis. These findings support the hypothesis that this compound may have therapeutic applications in inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C21H33N3O | Contains cyclopropyl and benzyl groups | Potential antidepressant and anticancer |
| N-Cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide | C16H31N3O | Lacks benzyl group; different amine substitution | Limited biological activity |
| N-Cyclopropyl-3-hydroxy-4-methoxybenzoic acid | C11H13NO3 | Different backbone structure | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
